molecular formula C25H18F2N4O2S B2480266 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1053079-68-7

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2480266
CAS No.: 1053079-68-7
M. Wt: 476.5
InChI Key: ZZXSWXIHFVGDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which include compounds structurally related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide, demonstrated significant in vitro antitumor activity. These compounds were found to be potent against a broad spectrum of tumor cell lines, with activities 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies on compounds into ATP binding sites of EGFR-TK and B-RAF kinase highlighted their mechanism of action, indicating inhibition of growth through the inhibition of these kinases, akin to known inhibitors such as erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Research into new anticonvulsants led to the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, including derivatives similar to the mentioned compound. These compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, contributing to the understanding of structure-activity relationships within this class of compounds (N. Bunyatyan et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the this compound scaffold have been explored extensively. These studies contribute to the development of novel compounds with potential biological activities, providing a foundation for further medicinal chemistry investigations (M. Santagati et al., 1994).

Antimicrobial Activity

Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized and evaluated for in vitro anticancer and antibacterial activities. These compounds, related in structure to the chemical of interest, displayed selectivity towards non-small cell lung and CNS cancer cell lines, showcasing the versatility of the quinazolinone scaffold in addressing various microbial and cancer targets (G. Berest et al., 2011).

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological properties, particularly its potential as a dual inhibitor of PI3K and HDAC . Additionally, more research could be done to optimize its synthesis process and to study its physical and chemical properties in more detail.

Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase, and other downstream effectors, disrupting the signaling pathways that regulate cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, affecting the structure of the chromatin and the transcription of genes .

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . By disrupting the PI3K/AKT signaling pathway and altering gene expression through histone acetylation, it can inhibit cell proliferation and induce cell death .

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the phosphoinositide-3 kinase (PI3K) pathway . It interacts with various enzymes and proteins, including PI3K isoforms . The nature of these interactions involves the inhibition of these enzymes, thereby affecting signal transduction .

Cellular Effects

The compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a dual PI3Ká / PI3Kß inhibitor, providing a unique efficacy profile .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in the PI3K pathway . It interacts with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with certain transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S/c26-16-10-11-20(18(27)13-16)28-22(32)14-34-25-30-19-9-5-4-8-17(19)23-29-21(24(33)31(23)25)12-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXSWXIHFVGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.